2-(allylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a heterocyclic compound that features a unique fusion of a quinazoline and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions to form the fused heterocyclic system. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to ensure safety, cost-effectiveness, and environmental compliance. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups .
Scientific Research Applications
7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline and thiadiazole derivatives, such as:
- 2-METHYL-4-[(PROP-2-EN-1-YL)AMINO]-6H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-6-ONE
- 7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-4-ONE .
Uniqueness
The uniqueness of 7-METHYL-2-[(PROP-2-EN-1-YL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE lies in its specific structural features and the resulting biological activities. Its unique fusion of quinazoline and thiadiazole rings imparts distinct chemical properties and potential therapeutic benefits .
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
7-methyl-2-(prop-2-enylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C13H12N4OS/c1-3-6-14-12-16-17-11(18)9-7-8(2)4-5-10(9)15-13(17)19-12/h3-5,7H,1,6H2,2H3,(H,14,16) |
InChI Key |
PKOBRDSOZNNXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.